molecular formula C19H23BrN2O2 B3441106 1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-phenylpiperazine

1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-phenylpiperazine

Cat. No.: B3441106
M. Wt: 391.3 g/mol
InChI Key: IJDJZAVNCVHNRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-phenylpiperazine is a compound that belongs to the class of benzylpiperazine derivatives. It is characterized by the presence of a bromine atom and two methoxy groups on the phenyl ring, as well as a phenylpiperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-phenylpiperazine typically involves the reaction of 5-bromo-2,4-dimethoxybenzyl chloride with 4-phenylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-phenylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-phenylpiperazine involves its interaction with the central nervous system. It affects neurotransmitter systems, particularly serotonin receptors, leading to its stimulant and euphoric effects. The compound may also interact with other molecular targets and pathways, influencing physiological processes such as blood pressure regulation and smooth muscle contraction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-phenylpiperazine is unique due to its specific combination of a benzylpiperazine structure with bromine and methoxy substituents. This unique structure contributes to its distinct pharmacological and chemical properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O2/c1-23-18-13-19(24-2)17(20)12-15(18)14-21-8-10-22(11-9-21)16-6-4-3-5-7-16/h3-7,12-13H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDJZAVNCVHNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)C3=CC=CC=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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